molecular formula C21H15NO3S B2607093 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923131-72-0

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

Cat. No.: B2607093
CAS No.: 923131-72-0
M. Wt: 361.42
InChI Key: JILKYFBXVUHMFP-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a chromen-4-one (chromone) core substituted at position 2 with a 3-methylphenyl group and at position 6 with a thiophene-2-carboxamide moiety. Chromones are known for their biological activities, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c1-13-4-2-5-14(10-13)19-12-17(23)16-11-15(7-8-18(16)25-19)22-21(24)20-6-3-9-26-20/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILKYFBXVUHMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 3-methylbenzaldehyde with a suitable diketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a thiophene precursor and the chromen-4-one intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene-chromen-4-one intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N2-[3-(Acetylamino)-2-oxo-2H-chromen-6-yl]thiophene-2-carboxamide

  • Core Structure: Chromen-4-one with an acetyl amino group at position 3.
  • Key Differences: The acetyl amino substituent (position 3) replaces the 3-methylphenyl group (position 2) in the target compound.
  • Molecular Properties :
    • Formula: C₁₆H₁₂N₂O₄S
    • Molecular Weight: 328.34 g/mol

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Core Structure : Tetrahydrobenzo[b]thiophene.
  • Key Differences : A saturated thiophene ring fused to a benzene moiety vs. the chromone core.
  • Synthesis : Yield of 22% in HFIP solvent with 3 Å molecular sieves.
  • Implications : Lower synthetic efficiency compared to pyridine-based analogs (e.g., 60% yield in ). The tetrahydrobenzo[b]thiophene core may reduce planarity, affecting π-π stacking interactions.

N-{2-[3-(3-Aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-4-yl}thiophene-2-carboxamide

  • Core Structure: Pyridine ring substituted with hydroxyphenyl and aminopropanamido groups.
  • Synthesis : 60% yield via nitro group reduction.
  • Implications : The pyridine core and hydroxyphenyl group may enhance metal coordination or polar interactions, contrasting with the chromone’s oxygen-rich structure.

BMS-354825 (Dasatinib Analogs)

  • Core Structure : Thiazole-5-carboxamide.
  • Key Differences: Thiazole instead of chromone, with aminopyrimidine substituents.
  • Activity : Dual Src/Abl kinase inhibitor with antitumor efficacy in preclinical models.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Synthetic Yield Biological Activity
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide Chromen-4-one 3-Methylphenyl (C6), Thiophene-2-carboxamide (C6) C₂₁H₁₅NO₃S* 369.42* N/A Not reported
N2-[3-(Acetylamino)-2-oxo-2H-chromen-6-yl]thiophene-2-carboxamide Chromen-4-one Acetylamino (C3), Thiophene-2-carboxamide (C6) C₁₆H₁₂N₂O₄S 328.34 N/A Not reported
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-...thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethoxy, hydroxyphenyl, ethyl ester C₂₂H₂₅NO₅S 439.50 22% Not reported
N-{2-[3-(3-Aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-4-yl}thiophene-2-carboxamide Pyridine Hydroxyphenyl, aminopropanamido C₂₅H₂₂N₄O₃S 470.54 60% Not reported
BMS-354825 Thiazole Aminopyrimidine, methylphenyl C₂₂H₂₆ClN₇O₃S 488.00 N/A Dual Src/Abl kinase inhibitor

*Estimated based on structural analysis.

Key Observations

  • Synthetic Efficiency : Pyridine-based thiophene carboxamides (e.g., ) show higher yields (60%) compared to tetrahydrobenzo[b]thiophene derivatives (22%) .
  • Structural Flexibility: Substitution at position 2 (3-methylphenyl vs.
  • Biological Potential: Thiophene carboxamide-containing compounds (e.g., BMS-354825) demonstrate kinase inhibition, suggesting similar therapeutic avenues for the target compound .

Biological Activity

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of chromenyl thiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Common Name This compound
CAS Number 923131-72-0
Molecular Formula C21_{21}H15_{15}N O3_{3}S
Molecular Weight 361.4 g/mol

The unique structure, which includes a chromenyl core, a thiophene ring, and a carboxamide group, contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its cytotoxicity and antioxidant properties.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related chromone derivatives have shown promising results against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines with IC50_{50} values indicating effective inhibition of cell growth .

Cell LineIC50_{50} Value (µg/mL)
A549 (Lung Cancer)22.09
MCF-7 (Breast Cancer)6.40

These findings suggest that the compound may possess anticancer properties, making it a candidate for further development as an anticancer agent.

Antioxidant Activity

In vitro studies have demonstrated that chromone derivatives exhibit significant antioxidant activity through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assays. These activities are crucial as they can mitigate oxidative stress, which is implicated in cancer progression and other diseases .

The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets within the body. This interaction can modulate the activity of enzymes and receptors involved in critical biological pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of chromone compounds similar to this compound and evaluating their biological activities:

  • Anticancer Studies : A series of chromone derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .
  • Antioxidant Studies : The antioxidant potential was assessed using various methods, revealing that certain derivatives exhibited strong scavenging abilities against free radicals, indicating their potential role in preventing oxidative damage .

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